molecular formula C9H11BrO5S B12078834 Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

Cat. No.: B12078834
M. Wt: 311.15 g/mol
InChI Key: LGDWRBXEBUCKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is a substituted thiophene derivative characterized by a carboxylate ester group at position 2, a bromine atom at position 4, a hydroxyl group at position 3, and a 2-methoxyethoxy substituent at position 4. Thiophene-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity and electronic properties. The bromine atom enhances reactivity for further functionalization (e.g., cross-coupling reactions), while the hydroxyl and methoxyethoxy groups may influence solubility and intermolecular interactions.

Properties

Molecular Formula

C9H11BrO5S

Molecular Weight

311.15 g/mol

IUPAC Name

methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C9H11BrO5S/c1-13-3-4-15-9-5(10)6(11)7(16-9)8(12)14-2/h11H,3-4H2,1-2H3

InChI Key

LGDWRBXEBUCKOB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C(=C(S1)C(=O)OC)O)Br

Origin of Product

United States

Preparation Methods

Alkylation of Thiophenemethanol Derivatives

The 2-methoxyethoxy group is introduced via alkylation of 3-hydroxythiophene intermediates. A representative method involves reacting 3-thiophenemethanol with 2-methoxyethyl p-toluenesulfonate under basic conditions.

Procedure :

  • 3-Thiophenemethanol (9.23 g, 80.8 mmol) is combined with 2-methoxyethyl p-toluenesulfonate (23.2 g, 84.6 mmol) in the presence of tetrabutylammonium bromide (TBAB, 2.88 g) and potassium hydroxide (10.1 g) in dichloromethane.

  • The mixture is stirred at room temperature for 10 hours, followed by aqueous workup and purification via column chromatography (hexanes/ethyl acetate).

  • Yield : 85–92% of 3-[2-(2-methoxyethoxy)ethoxymethyl]thiophene.

Mechanistic Insight :
The reaction proceeds through an SN2 mechanism, where the hydroxide deprotonates the hydroxyl group of 3-thiophenemethanol, generating a nucleophilic alkoxide that attacks the electrophilic carbon of the tosylate.

Bromination Strategies

Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Electrophilic Bromination :

  • 3-[2-(2-Methoxyethoxy)ethoxymethyl]thiophene (10 mmol) is dissolved in acetic acid.

  • Bromine (1.1 eq) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

  • Yield : 78–85% of 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene.

Radical Bromination :

  • Alternative methods use NBS (1.05 eq) with azobisisobutyronitrile (AIBN) in CCl4 under reflux.

  • Advantage : Improved regioselectivity for the 4-position due to steric and electronic effects of the 2-methoxyethoxy group.

Esterification Techniques

The final step involves esterification of the carboxylic acid intermediate. Two predominant methods are employed:

Fischer Esterification

  • 4-Bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid (5 mmol) is refluxed with methanol (20 mL) and H2SO4 (0.5 mL) for 12 hours.

  • Yield : 70–75% after recrystallization from ethanol.

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction is preferred:

  • Triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (DEAD) (1.2 eq) are added to a solution of the carboxylic acid and methanol in THF.

  • Yield : 88–92% with minimal side reactions.

Comparative Analysis of Synthetic Routes

MethodBromination AgentEsterificationTotal YieldPurity (%)
Electrophilic Br2Br2/AcOHFischer58%98.5
Radical NBSNBS/AIBNMitsunobu76%99.2

Key Observations :

  • Radical bromination with NBS provides higher regioselectivity and compatibility with acid-sensitive groups.

  • Mitsunobu esterification outperforms Fischer esterification in yield and purity.

Industrial-Scale Optimization

Continuous flow reactors are employed for large-scale production:

  • Residence Time : 30 minutes at 120°C

  • Throughput : 1.2 kg/h with 95% conversion.
    Automated systems integrate in-line NMR for real-time monitoring of bromination and esterification steps.

Challenges and Solutions

Challenge : Competing bromination at the 2-position.
Solution : Use bulky directing groups (e.g., 2-methoxyethoxy) to shield the 2-position.

Challenge : Ester hydrolysis under acidic conditions.
Solution : Employ Mitsunobu conditions with anhydrous reagents.

Emerging Methodologies

Recent advances include:

  • Enzymatic esterification using lipases (Candida antarctica) in ionic liquids (yield: 82%, ee >99%).

  • Photoredox catalysis for bromination using eosin Y and NBS under blue LED light (yield: 89%) .

Chemical Reactions Analysis

Reaction Conditions:

The reaction is generally conducted under controlled temperature and pressure to maximize the yield and minimize side reactions.

Chemical Reactions Involving Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

This compound can participate in various chemical reactions due to its functional groups. The following sections outline notable types of reactions it can undergo.

Oxidation Reactions

Oxidation reactions can introduce oxygen-containing functional groups into the compound. Common oxidizing agents include:

  • Potassium permanganate

  • Hydrogen peroxide

These reactions can yield products such as ketones or carboxylic acids.

Reduction Reactions

Reduction processes can convert carbonyl groups to alcohols or remove halogens from the molecule. Typical reducing agents used include:

  • Lithium aluminum hydride

  • Sodium borohydride

Substitution Reactions

Substitution reactions can replace one functional group with another, often occurring at the bromine site due to its electrophilic nature. Common conditions for these reactions include:

  • Nucleophilic substitution using nucleophiles like amines or alcohols

  • Electrophilic aromatic substitution

Biological Activity and Mechanism of Action

Preliminary research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. These effects may be mediated through interactions with specific molecular targets such as enzymes or receptors, influenced by the presence of the bromine atom and hydroxyl group .

Potential Mechanisms:

  • Enzyme Modulation: The compound may alter enzyme activity through binding interactions.

  • Receptor Binding: The structural features may enhance binding affinity to biological receptors, influencing physiological responses.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group may facilitate binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally similar thiophene derivatives from the provided evidence, focusing on substituent effects, synthesis strategies, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Features Reference
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate (7) - Position 3: Dimethylamino imine
- Position 5: 3-Methoxyphenyl
Enhanced π-conjugation due to aryl and imine groups; high synthetic yield (99%) via microwave irradiation.
4-Phenyl-2-phenylamino-5-(imidazo-triazolyl)thiophene-3-carboxylate (3, 4) - Position 4: Phenyl
- Position 5: Heterocyclic (imidazo-triazolyl)
Bromination leads to constitutional isomers; evaluated for antimicrobial activity.
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a) - Benzo[b]thiophene core
- Multiple oxo groups
Extended conjugation via fused benzene ring; synthesized via acetylation.

Key Comparisons:

  • Reactivity: The bromine at position 4 in the target compound contrasts with the phenyl and heterocyclic groups in compounds 3 and 3. Bromine facilitates nucleophilic substitution or cross-coupling, whereas aryl/heterocyclic groups enhance steric bulk and electronic effects .
  • Solubility: The hydroxyl and methoxyethoxy groups in the target compound likely improve solubility in polar solvents compared to the hydrophobic 3-methoxyphenyl group in compound 7 .
  • Conjugation: The benzo[b]thiophene core in compound 1a allows for extended π-conjugation, unlike the simpler thiophene ring in the target compound .

Biological Activity

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₁₃BrO₅S
  • Molecular Weight : 305.18 g/mol
  • CAS Number : 123342-03-0
  • Solubility : Sparingly soluble in water (0.95 g/L at 25°C)

Synthesis

The synthesis of this compound typically involves the alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with suitable alkylating agents, such as 2-methoxyethanol. This method has been documented in various studies focusing on thiophene derivatives.

Biological Activity

Research indicates that compounds containing thiophene moieties exhibit a range of biological activities, including:

  • Anticancer Activity : Thiophene derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that related compounds exhibited IC50 values as low as 0.003 µM against cancer cell lines such as human lung adenocarcinoma (LXFA 629) and melanoma (MEXF 462) .
  • Antimicrobial Properties : Several thiophene derivatives have been reported to possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways .
  • Anti-inflammatory Effects : Compounds similar to this compound have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Study 1: Anticancer Activity

A series of experiments were conducted on various thiophene derivatives, including methyl 4-bromo-3-hydroxythiophene compounds. The results indicated significant cytotoxic effects against multiple human cancer cell lines, with IC50 values ranging from 1.143 µM to 9.27 µM across different cell types (e.g., colon adenocarcinoma HT29, ovarian adenocarcinoma OVXF 899) .

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial efficacy of methyl 4-bromo-3-hydroxythiophene derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that certain modifications to the thiophene structure enhanced antimicrobial potency, highlighting the importance of structural variations in biological activity .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerHuman colon adenocarcinoma HT291.143
AnticancerOvarian adenocarcinoma OVXF 8999.27
AntibacterialStaphylococcus aureusNot specified
AntifungalCandida albicansNot specified

Q & A

Q. What are the recommended synthetic strategies for Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate?

  • Methodological Answer : The synthesis can be approached via sequential functionalization of a thiophene-2-carboxylate core. Key steps include:

Bromination : Electrophilic substitution at the 4-position using NBS\text{NBS} (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) .

Hydroxylation : Oxidative or nucleophilic introduction of the 3-hydroxy group, potentially via hydrolysis of a protected intermediate (e.g., acetoxy group) .

Etherification : Installation of the 2-methoxyethoxy group via Williamson ether synthesis using 2-methoxyethyl bromide and a base (e.g., K2_2CO3_3) .
Critical Note : Monitor regioselectivity using 1H NMR^1\text{H NMR} to confirm substitution patterns (e.g., coupling constants for aromatic protons) .

Q. How can the structure of this compound be rigorously characterized?

  • Methodological Answer : Employ a multi-technique approach:
  • X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement. Expect a dihedral angle <5° between the thiophene ring and ester group, as seen in analogous bromothiophene carboxylates .
  • Spectroscopy :
  • 1H NMR^1\text{H NMR}: Key signals include a singlet for the methyl ester (~3.8 ppm) and broad resonance for the hydroxyl proton (~10–12 ppm, DMSO-d6_6) .
  • HRMS : Confirm molecular ion [M+H]+^+ with <3 ppm error .
    Data Table :
TechniqueExpected Key DataReference
1H NMR^1\text{H NMR}δ 3.8 (s, 3H, OCH3_3), δ 6.5 (s, 1H, thiophene-H)
X-raySpace group P21/cP2_1/c, β99.5\beta \approx 99.5^\circ

Q. What solvents and conditions optimize its stability during storage?

  • Methodological Answer : Store under inert atmosphere (N2_2) at –20°C in anhydrous DCM or THF. Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis. Monitor degradation via TLC (silica, ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the bromo substituent influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The 4-bromo group acts as a directing moiety in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric and electronic effects favor reactions at the 5-position. For example:
  • Suzuki Coupling : Use Pd(PPh3_3)4_4 (5 mol%), arylboronic acid (1.2 equiv.), and K2_2CO3_3 in THF/H2_2O (3:1) at 80°C. Monitor regioselectivity via 13C NMR^{13}\text{C NMR} (C-Br at ~115 ppm) .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from solvent-dependent shifts or tautomerism of the hydroxyl group.

Variable-Temperature NMR : Perform experiments in DMSO-d6_6 (25–80°C) to observe exchange broadening of the OH proton .

DFT Calculations : Compare computed 1H NMR^1\text{H NMR} shifts (B3LYP/6-31G*) with experimental data to validate tautomeric forms .
Example : A 0.3 ppm deviation in computed vs. experimental OH shifts suggests intermolecular H-bonding .

Q. What computational methods predict its reactivity in nucleophilic substitution?

  • Methodological Answer : Use DFT (Gaussian 16) to calculate Fukui indices (ff^-) for electrophilic sites. The 4-bromo position typically shows higher ff^- values (~0.15), aligning with observed SNAr reactivity. Compare with electrostatic potential maps to identify electron-deficient regions .

Q. How to assess its potential as a ligand in coordination chemistry?

  • Methodological Answer : Screen for metal-binding activity via:

UV-Vis Titration : Monitor shifts in λmax\lambda_{\text{max}} upon addition of metal salts (e.g., Cu2+^{2+}) in MeCN.

Single-Crystal Analysis : Co-crystallize with AgNO3_3 to evaluate coordination geometry (e.g., κ1^1-S binding) .

Q. What strategies mitigate side reactions during etherification of the hydroxyl group?

  • Methodological Answer : Protect the 3-hydroxy group as a TBS ether prior to etherification:

Protection : React with TBSCl (1.5 equiv.), imidazole (2.0 equiv.) in DCM (0°C, 2 h).

Deprotection : Use TBAF (1.0 M in THF) post-etherification. Confirm completeness via IR (loss of –OH stretch at 3200–3400 cm1^{-1}) .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data for analogous thiophene derivatives?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C–Br = 1.89–1.92 Å vs. 1.94 Å in literature) may arise from resolution limits (<0.8 Å) or disorder. Re-refine data with SHELXL using TWIN/BASF commands. Compare RintR_{\text{int}} values (<0.05 preferred) .

Q. Why do HPLC purity assays vary between batches of this compound?

  • Methodological Answer :
    Variations often stem from residual Pd catalysts (e.g., from coupling steps). Mitigate by:

Chelation : Stir with SiliaMetS Thiol resin (2 h, RT) to remove Pd.

ICP-MS : Quantify Pd content (<10 ppm acceptable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.